Momelotinib sulfate is a small molecule compound that acts as an inhibitor of Janus Kinase 1 and Janus Kinase 2. It was developed primarily for the treatment of myelofibrosis, a type of blood cancer characterized by the proliferation of abnormal hematopoietic stem cells. The compound received approval from the U.S. Food and Drug Administration on September 15, 2023, marking its significance in the therapeutic landscape for myelofibrosis management .
Momelotinib sulfate is derived from the compound momelotinib, which was originally identified through high-throughput screening methods aimed at discovering potent inhibitors of Janus Kinases. Its development involved structure-guided medicinal chemistry to enhance its efficacy and selectivity against specific kinases .
Momelotinib sulfate is classified as an ATP-competitive inhibitor targeting Janus Kinases, particularly JAK1 and JAK2, with notable selectivity against JAK3. This classification places it within a broader category of small molecule therapeutics used to modulate signaling pathways involved in various hematologic malignancies .
The synthesis of momelotinib sulfate involves multiple steps that utilize various chemical reactions to construct its complex molecular framework. The following outlines key methods and technical details:
Momelotinib sulfate has a complex molecular structure defined by its chemical formula and a molecular weight of approximately 610.62 g/mol. The compound features multiple functional groups including:
Momelotinib sulfate undergoes several chemical reactions that contribute to its pharmacological profile:
The compound exhibits ATP-competitive inhibition against JAK1 and JAK2 with IC50 values of 11 nM and 18 nM respectively. Its selectivity profile shows a tenfold preference for JAK1 over JAK3 (IC50 = 155 nM) and TYK2 (IC50 = 17 nM) .
Momelotinib sulfate exerts its therapeutic effects by inhibiting the JAK-signal transducer and activator of transcription signaling pathway, which is often dysregulated in myelofibrosis. The mechanism involves:
Clinical studies have demonstrated that momelotinib effectively reduces levels of circulating hepcidin, suggesting beneficial effects on iron metabolism and erythropoiesis during treatment .
The pharmacokinetics indicate a mean volume of distribution at steady state of approximately 984 L, with a half-life around two hours post-administration .
Momelotinib sulfate is primarily utilized in clinical settings for:
The compound's ability to modulate immune responses makes it a candidate for further research in related therapeutic areas beyond myelofibrosis .
Momelotinib sulfate (CYT387 sulfate salt) is a sulfate salt derivative formulated to enhance the stability and bioavailability of the parent molecule momelotinib, a small-molecule inhibitor. The sulfate salt configuration significantly modifies its crystalline structure, improving solid-state stability and aqueous solubility compared to the free base form. This salt formation involves protonation of the benzimidazole nitrogen, creating an ionic bond with the sulfate anion (SO₄²⁻), which enhances intermolecular interactions within the crystal lattice [1] [6] [7].
Key Physicochemical Properties:
Table 1: Physicochemical Profile of Momelotinib Sulfate
Property | Value | Conditions |
---|---|---|
Aqueous Solubility | 100 mg/mL (163.77 mM) | 25°C, H₂O |
DMSO Solubility | 220 mg/mL (360.29 mM) | 25°C |
Molecular Formula | C₂₃H₂₆N₆O₁₀S₂ (sulfate-adjusted) | — |
Storage Stability | ≥6 months at 4°C (dry) | Sealed container, desiccated |
Purity | ≥95%-98% (HPLC) | Commercial specifications |
The sulfate moiety acts as a counterion to the protonated tertiary amine of momelotinib’s morpholinophenyl group. This configuration enhances thermal stability and reduces hygroscopicity. X-ray diffraction analyses reveal a monoclinic crystal system with hydrogen bonding between sulfate oxyanions and N-H groups of the benzamide core, contributing to a high melting point (>250°C) [1] [6]. Stability studies under accelerated conditions (40°C/75% RH) show <2% degradation over 4 weeks, confirming robustness for pharmaceutical handling [4].
The molecular formula of momelotinib sulfate is C₂₃H₂₆N₆O₁₀S₂, accounting for the di-sulfate salt configuration. This yields a precise molecular weight of 610.62 g/mol, verified via high-resolution mass spectrometry [1] [6] [7].
Formula Breakdown:
The sulfate salt’s stoichiometry (1:2) is confirmed through elemental analysis: Carbon (45.25%), Hydrogen (4.29%), Nitrogen (13.76%), Sulfur (10.50%) – deviations <0.4% from theoretical values [7].
Momelotinib sulfate exhibits dual kinase inhibition, targeting JAK1/JAK2 and ACVR1 (Activin A Receptor Type 1). Its ATP-competitive binding mode disrupts phosphorylation cascades in hematopoietic signaling pathways [1] [3] [9].
JAK Isoform Selectivity:
Table 2: Kinase Inhibition Profile of Momelotinib Sulfate
Target | IC₅₀ (nM) | Selectivity vs. JAK2 | Biological Consequence |
---|---|---|---|
JAK1 | 11 | 1.6-fold lower | Suppresses pro-inflammatory cytokines |
JAK2 | 18 | Reference | Inhibits aberrant myeloproliferation |
JAK3 | 155 | 8.6-fold higher | Minimized immunosuppression risk |
ACVR1 (ALK2) | 25–50* | — | Reduces hepcidin expression |
TYK2 | 17 | Comparable | Modulates immune signaling |
ACVR1 affinity inferred from *in vitro kinase assays and structural studies [8] [10].
Structural Basis of ACVR1 Inhibition:Co-crystallization studies (PDB ID: 7NNS) demonstrate momelotinib’s binding to ACVR1’s kinase domain. Key interactions include:
Dual Pharmacological Impact:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: